molecular formula C6H8N2S B2629426 4-(Methylthio)pyridin-2-amine CAS No. 38240-26-5

4-(Methylthio)pyridin-2-amine

Cat. No.: B2629426
CAS No.: 38240-26-5
M. Wt: 140.2
InChI Key: SHKOHQASQCDXIB-UHFFFAOYSA-N
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Description

4-(Methylthio)pyridin-2-amine is an organic compound with the molecular formula C7H10N2S It is a derivative of pyridine, featuring a methylthio group attached to the fourth position and an amino group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)pyridin-2-amine typically involves the introduction of the methylthio group and the amino group onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a methylthiolating agent under basic conditions. For example, 2-chloropyridine can be treated with sodium methylthiolate to introduce the methylthio group, followed by amination to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylthio)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Pyridin-2-amine.

    Substitution: Amides, secondary amines.

Scientific Research Applications

4-(Methylthio)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methylthio)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and methylthio groups allows for interactions with various biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    4-(Methylthio)pyridine: Lacks the amino group, making it less versatile in certain chemical reactions.

    2-Aminopyridine: Lacks the methylthio group, which may reduce its potential biological activities.

    4-(Methylsulfanyl)pyridine: Similar structure but different functional group, leading to different reactivity and applications.

Uniqueness: 4-(Methylthio)pyridin-2-amine is unique due to the presence of both the amino and methylthio groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its similar compounds.

Properties

IUPAC Name

4-methylsulfanylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKOHQASQCDXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38240-26-5
Record name 4-(methylsulfanyl)pyridin-2-amine
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